molecular formula C10H13NO3 B053002 2-(4-Aminophenoxy)-2-methylpropanoic acid CAS No. 117011-70-8

2-(4-Aminophenoxy)-2-methylpropanoic acid

Cat. No. B053002
CAS RN: 117011-70-8
M. Wt: 195.21 g/mol
InChI Key: JTARICLTMYASES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aromatic polyimides containing tetraphenylfuran-thiazole units were synthesized via a two-step thermal imidization . Another study reported the synthesis of novel polyamides derived from 4 4ʹ bis (4-carboxy methylene) biphenyl and various diamines .

Scientific Research Applications

Antioxidant Properties

Researchers have synthesized derivatives of this compound to evaluate their antioxidant effects . These studies are significant for developing treatments for oxidative stress-related conditions .

Polyimide Synthesis

The compound is used in the synthesis of novel polyimides , which have applications in high-performance materials due to their thermal stability and mechanical properties .

Drug Design and Development

As a versatile chemical entity, it has potential applications in medicinal chemistry for the design and development of new pharmaceutical compounds. Its ability to interact with various biological targets makes it a valuable tool for drug discovery .

properties

IUPAC Name

2-(4-aminophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTARICLTMYASES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379300
Record name 2-(4-Aminophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)-2-methylpropanoic acid

CAS RN

117011-70-8
Record name 2-(4-Aminophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.18 g (0.005 mol) of the 2-(4-acetaminophenoxy)-2-methyl propionic acid is boiled in 10% KOH (60 ml) for 1/2 hour. The solution is then cooled and acidified with acetic acid to yield 0.6 g (62% yield) of 2-(4-aminophenoxy)-2-methyl propionic acid as a yellowish white powder, mp 214°-16° C.
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Synthesis routes and methods II

Procedure details

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